Gimeracil

Übersicht

Beschreibung

Gimeracil is a DPD inhibitor used as an adjunct to antineoplastic therapy to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents . It is used to increase the concentration and effect of the main active components within chemotherapy regimens . The main active ingredient in Teysuno, a commercially available product that contains this compound, is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells .

Synthesis Analysis

A practical three-step synthetic approach to this compound in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates . The advantages of this procedure include short reaction steps, simple operation, and good yield .

Molecular Structure Analysis

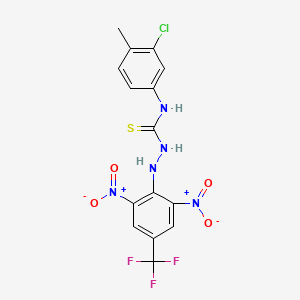

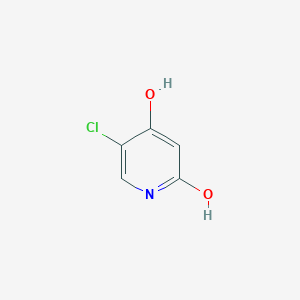

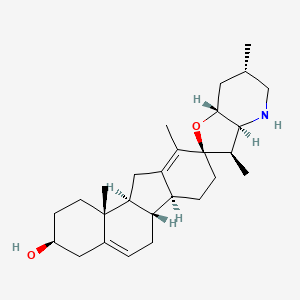

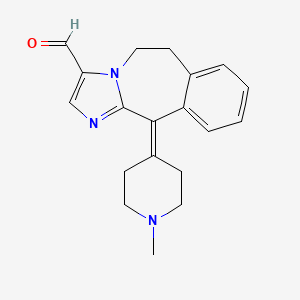

This compound has a molecular weight of 145.54 and a chemical formula of C5H4ClNO2 . It is a small molecule .

Chemical Reactions Analysis

This compound’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .

Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 524.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.8±3.0 kJ/mol, and its flash point is 270.8±28.7 °C . It has an index of refraction of 1.641, a molar refractivity of 33.0±0.3 cm3, and a polar surface area of 53 Å2 .

Wissenschaftliche Forschungsanwendungen

Radiosensibilisierung in der Krebstherapie

Gimeracil ist bekannt dafür, die Wirksamkeit der Strahlentherapie zu verbessern. Es erreicht dies durch die Unterdrückung der homologen Rekombination (HR) bei der Reparatur von DNA-Doppelstrangbrüchen, einem kritischen Weg für Krebszellen, um Strahlenschäden zu überleben . Diese Eigenschaft macht this compound zu einem starken Radiosensibilisator, der die Ergebnisse der Strahlentherapie bei der Krebsbehandlung verbessert.

Verbesserung der Wirksamkeit der Chemotherapie

In Kombination mit anderen Medikamenten erhöht this compound die Wirksamkeit der Chemotherapie. Es hemmt die Dihydropyrimidin-Dehydrogenase, die 5-Fluorouracil (5-FU) abbaut, einen gängigen Chemotherapeutika. Diese Wirkung führt zu erhöhten 5-FU-Konzentrationen im Serum und in Tumorgewebe, was die krebsbekämpfenden Wirkungen des Medikaments verstärkt .

Synergie der Hyperthermiebehandlung

This compound hat sich als sensibilisierend für Krebszellen gegenüber Hyperthermie (Wärmebehandlung) erwiesen. Es verstärkt die zelltötenden Wirkungen von Hitze, insbesondere bei Temperaturen von 42 °C oder höher. Dieser Sensibilisierungseffekt nimmt mit steigender Temperatur zu, was auf eine mögliche Anwendung in hyperthermiebasierten Krebsbehandlungen hindeutet .

Adjuvante Therapie bei Magenkrebs

Als Teil des oralen chemotherapeutischen Regimes S-1 wurde this compound als adjuvante Therapie bei resektablem Magenkrebs eingesetzt. Es hat eine vielversprechende Wirksamkeit in Asien gezeigt und einen mittleren Überlebensvorteil im Vergleich zu alleiniger Operation oder Platin-basierten Chemotherapien erzielt .

Modulation der Medikamentenempfindlichkeit

Die Forschung zeigt, dass this compound die Empfindlichkeit von Krebszellen gegenüber verschiedenen Krebsmedikamenten modulieren kann. Es verstärkt die zelltötenden Wirkungen von Medikamenten wie Camptothecin und Hydroxyharnstoff, was zu effektiveren Kombinationstherapien führen könnte .

Untersuchung von DNA-Reparaturwegen

Die Fähigkeit von this compound, DNA-Reparaturwege zu beeinflussen, bietet ein wertvolles Werkzeug für die wissenschaftliche Forschung. Durch die teilweise Unterdrückung der HR-vermittelten DNA-Reparatur können Forscher die Mechanismen der Radiosensibilisierung und die Rolle der DNA-Reparatur bei der Resistenz von Krebszellen untersuchen .

Wirkmechanismus

Target of Action

Gimeracil’s primary target is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of the antineoplastic agent Fluorouracil (5-FU) . By inhibiting DPD, this compound increases the systemic concentrations and therapeutic effectiveness of 5-FU .

Mode of Action

This compound functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, helping to maintain high enough concentrations for sustained effect against cancer cells . This allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .

Biochemical Pathways

The inhibition of DPD by this compound affects the metabolism of 5-FU , a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . 5-FU mimics a class of compounds called “pyrimidines” that are essential components of RNA and DNA . By inserting itself into strands of DNA and RNA, 5-FU halts the replication process necessary for continued cancer growth . This compound enhances the efficacy of radiotherapy through the suppression of homologous recombination (HR) in DNA double-strand repair .

Result of Action

The result of this compound’s action is the prevention of the growth of tumor cells and eventually their death . By preventing the breakdown of 5-FU, this compound helps to maintain high enough concentrations for a sustained effect against cancer cells . It has been found that this compound enhances the efficacy of radiotherapy through the partial suppression of HR-mediated DNA repair pathways .

Action Environment

It is known that this compound is used in combination with other antineoplastic agents in chemotherapy regimens . The effectiveness of these combinations could potentially be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual patient characteristics.

Safety and Hazards

Gimeracil should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .

Biochemische Analyse

Biochemical Properties

Gimeracil plays a crucial role in biochemical reactions by preventing the breakdown of Fluorouracil (5-FU), a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .

Cellular Effects

This compound influences cell function by maintaining high enough concentrations of 5-FU for a sustained effect against cancer cells . By preventing the breakdown of 5-FU, this compound allows higher concentrations of 5-FU to be achieved with a lower dose of tegafur, thereby also reducing toxic side effects .

Molecular Mechanism

The molecular mechanism of this compound involves its role in preventing the breakdown of 5-FU. It does this by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role in maintaining high concentrations of 5-FU over time . This results in a sustained effect against cancer cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This allows for higher concentrations of 5-FU to be achieved, which can have a more potent effect on rapidly dividing cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in preventing the breakdown of 5-FU . By blocking the enzyme DPD, this compound allows for higher concentrations of 5-FU to be achieved in the cells .

Eigenschaften

IUPAC Name |

5-chloro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046799 | |

| Record name | Gimeracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU. | |

| Record name | Gimeracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

103766-25-2 | |

| Record name | Gimeracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gimeracil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gimeracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gimeracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIMERACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Gimeracil primarily targets dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of pyrimidines like 5-fluorouracil (5-FU). This compound acts as an inhibitor of DPD, binding to the enzyme and preventing its activity. [, , , , ]

ANone: Inhibition of DPD by this compound leads to several downstream effects:

- Increased 5-FU bioavailability: By preventing 5-FU degradation, this compound increases its concentration in the bloodstream and tumor tissues, enhancing its therapeutic efficacy. [, , , ]

- Radiosensitizing effects: this compound, through DPD inhibition, has been shown to enhance the effects of radiotherapy. This is attributed to its partial inhibition of homologous recombination (HR), a major DNA double-strand break repair pathway. [, , , ]

- Suppression of HR-mediated DNA repair: this compound has been shown to restrain the formation of Rad51 and replication protein A (RPA) foci, key proteins involved in HR. Conversely, it increases the formation of foci of other DNA repair proteins like Nbs1, Mre11, Rad50, and FancD2, suggesting an involvement in the early stages of HR. [, ]

A: The molecular formula of this compound is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. [, , ]

ANone: this compound can be characterized by various spectroscopic methods:

- Ultraviolet-visible (UV-Vis) spectroscopy: this compound exhibits specific absorbance peaks in the UV-Vis region, which can be used for its identification and quantification. []

- Infrared (IR) spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups, providing structural information. [, , ]

- Nuclear magnetic resonance (NMR) spectroscopy: ¹H-NMR and potentially ¹³C-NMR spectroscopy can be employed to further confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of its protons and carbons. [, ]

- Mass spectrometry (MS): MS techniques like Electrospray ionization mass spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. [, , ]

- X-ray powder diffraction (XRPD): XRPD is crucial for identifying different polymorphs of this compound, as each polymorph exhibits a unique diffraction pattern. [, ]

ANone: While the provided research focuses on this compound's pharmacological properties, limited information is available regarding its material compatibility and stability under diverse conditions. Further research is needed to explore these aspects for applications beyond its pharmaceutical use.

A: The research primarily focuses on this compound's role as an enzyme inhibitor, and there is no evidence suggesting intrinsic catalytic properties. [, , ] Its applications primarily revolve around its pharmacological activity in conjunction with other anticancer agents or radiotherapy.

ANone: The provided research primarily focuses on this compound's use in oral formulations like capsules and tablets, often in combination with other anticancer agents. [2, 4, 6-9, 13, 14, 16, 17, 19-21, 23, 25, 27] Specific information regarding its stability under various storage conditions, different formulation approaches to enhance stability, solubility, or bioavailability is limited in the provided abstracts.

ANone: The provided research papers primarily discuss the clinical use and pharmacological properties of this compound. [1-27] Detailed information regarding SHE regulations, risk assessments, and responsible handling practices for this compound during its manufacturing, use, and disposal would be found in specific safety data sheets and regulatory guidelines.

A: Limited information is available on the specific ADME profile of this compound from the provided abstracts. One study mentions that this compound shows some drug accumulation after multiple oral doses, while its metabolites like 5-FU and uracil do not exhibit significant accumulation. [] More detailed investigations on absorption, distribution, metabolism, and excretion of this compound are needed.

ANone: Numerous studies demonstrate the in vitro and in vivo efficacy of this compound, particularly in combination with other anticancer agents like 5-FU or oxaliplatin, and radiotherapy:

- In vitro: this compound enhances the growth-inhibitory effects of radiation on oral squamous cell carcinoma cells. []

- In vivo: this compound potentiates the antitumor activity of X-ray irradiation in human cancer xenograft models. [] It has shown efficacy against lung, head and neck, and pancreatic cancers.

- Clinical Trials: Several clinical trials have investigated this compound's efficacy in combination therapies for various cancers:

ANone: Several studies report on the safety and tolerability of this compound, especially when administered in combination therapies.

- Common Adverse Effects: The most frequent adverse events associated with this compound include:

ANone: While the provided abstracts mainly focus on oral administration, exploring alternative delivery strategies to enhance this compound's therapeutic index and potentially reduce systemic side effects could be beneficial. This might include targeted drug delivery systems or nanoparticle formulations that specifically deliver this compound to tumor sites.

ANone: Currently, the research lacks information on specific biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects. Identifying such biomarkers, potentially involving DPD expression levels, HR pathway activity, or other pharmacodynamic markers, would be valuable for personalized therapy.

ANone: Various analytical techniques are employed for the characterization and quantification of this compound, including:

- Chromatographic methods: High-performance liquid chromatography (HPLC) coupled with different detection methods like UV-Vis or mass spectrometry (LC-MS/MS) is commonly used to measure this compound and its metabolites in biological samples. [, ]

- Spectroscopic techniques: As discussed earlier, UV-Vis, IR, NMR, and MS are valuable for structural characterization and identification. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)

![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)